

α-cyano-3-ethoxy-4-hydroxy-5phenylthiomethylcinnamamide properties

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Compound of Interest		
Compound Name:	ST638	
Cat. No.:	B15586729	Get Quote

An in-depth technical guide on the properties of the tyrphostin-class compound, commonly known as Tyrphostin AG17 or SF-6847, is provided below. Initial searches for " α -cyano-3-ethoxy-4-hydroxy-5-phenylthiomethylcinnamamide" did not yield information on a compound with this specific chemical name. The following data pertains to the well-researched compound Tyrphostin AG17, which is structurally identified as [(3,5-Di-tert-butyl-4-hydroxybenzylidene)-malononitrile].

Physicochemical Properties

While detailed physicochemical data like melting point and solubility were not readily available in the initial search, the compound is identified by several synonyms, indicating its widespread study.

Identifier	Value
Common Name	Tyrphostin AG17, SF-6847, Malonoben
Chemical Name	[(3,5-Di-tert-butyl-4-hydroxybenzylidene)-malononitrile]
Other Names	Tyrphostin A9, GCP5126, AG-17, RG-50872

Biological Activity and Quantitative Data



Tyrphostin AG17 has demonstrated a range of biological activities, primarily as a tyrosine kinase antagonist and a potent mitochondrial uncoupler. Its effects have been observed in various cell lines and biological systems.

Antiproliferative Activity

Cell Line	Activity Metric	Value	Reference
Panel of 13 human tumor cell lines	GI50 (50% growth inhibition)	0.7 to 4.0 μM	[1][2]
Promyelocytic leukemia HL-60(TB)	Total Growth Inhibition (TGI)	1.5 μM (after 12h exposure)	[1][2][3]

Enzyme Inhibition

Target	Activity Metric	Value	Cell Line/System	Reference
EGF receptor kinase	IC50	460 μΜ	Human epidermoid carcinoma A431	[4]
PDGFR	IC50	0.5 μΜ	Not specified	[5]
Cyclin- dependent kinase 2 (CDK2)	IC50 (for analogs)	1.79 - 2.92 μΜ	Not specified	[6]

Antiviral Activity

Virus	Activity Metric	Value	Reference	
Herpes Simpletype 1 (HSV-2	IC50	40 nM	[5]	

Mechanism of Action

Tyrphostin AG17 exhibits a dual mechanism of action. Initially designed as a tyrosine kinase inhibitor, it was later discovered to be a potent uncoupler of oxidative phosphorylation in



mitochondria.[3] This uncoupling activity is considered a primary contributor to its antiproliferative effects.[3]

The compound acts by disrupting the proton gradient across the inner mitochondrial membrane, which in turn inhibits ATP synthesis.[7][8] This disruption of mitochondrial function can lead to the induction of apoptosis.[6][9][10] The uncoupling potency of SF-6847 is reported to be over 1800 times that of the classic uncoupling agent 2,4-dinitrophenol.[11]

Experimental Protocols

Detailed experimental protocols are crucial for reproducing and building upon existing research. Below are methodologies derived from the cited literature for key experiments involving Tyrphostin AG17.

Cell Growth Inhibition Assay (Tetrazolium Dye Reduction)

- Cell Plating: Plate cells (e.g., HL-60(TB), HCT-116, K-562) in 96-well microtiter plates at an appropriate density and allow them to adhere overnight.
- Drug Treatment: Prepare stock solutions of Tyrphostin AG17 in DMSO.[3] Add various concentrations of the drug to the cell cultures.
- Incubation: Incubate the cells for a specified period (e.g., 6 days for TGI assessment).
- Dye Addition: Add a tetrazolium dye solution (e.g., MTT) to each well and incubate for a
 period that allows for the formation of formazan crystals.
- Solubilization: Solubilize the formazan crystals using a suitable solvent (e.g., DMSO).
- Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 540 nm)
 using a microplate reader.[3]
- Data Analysis: Calculate the GI50 (the drug concentration that inhibits cell growth by 50%)
 and TGI (the drug concentration that causes total growth inhibition).[3]

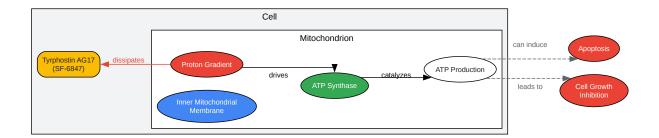


Mitochondrial Membrane Potential Assay (Rhodamine 123 Staining)

- Cell Treatment: Treat cells with Tyrphostin AG17 at the desired concentration and for the specified time.
- Dye Loading: Add the fluorescent mitochondrial membrane potential probe Rhodamine 123 to the cell culture and incubate.
- Washing: Wash the cells to remove the excess dye.
- Microscopy: Observe the cells under a fluorescence microscope to assess the retention of the dye within the mitochondria. A loss of fluorescence indicates a disruption of the mitochondrial membrane potential.[8]

Signaling Pathways and Experimental Workflows

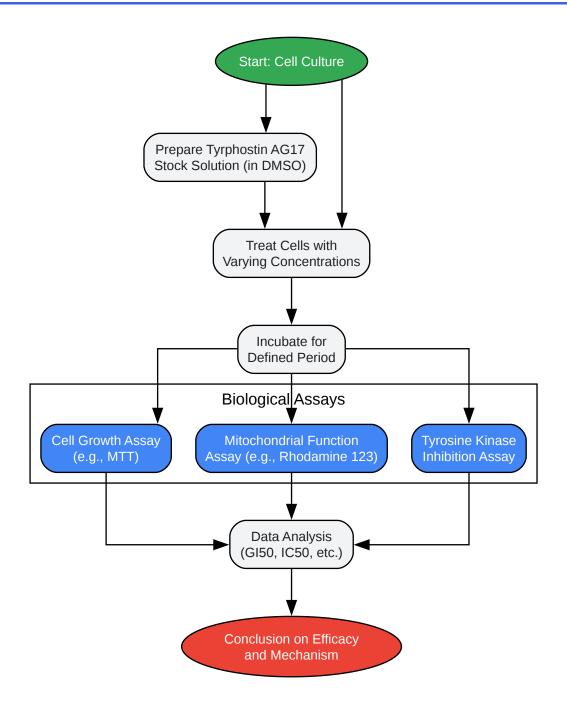
The following diagrams illustrate the mechanism of action of Tyrphostin AG17 and a typical experimental workflow for its evaluation.



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Caption: Mechanism of Tyrphostin AG17 as a mitochondrial uncoupler.





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